molecular formula C9H10N2O4 B2430004 Ethyl 3-amino-4-nitrobenzoate CAS No. 84228-43-3

Ethyl 3-amino-4-nitrobenzoate

Cat. No.: B2430004
CAS No.: 84228-43-3
M. Wt: 210.189
InChI Key: ANNPFRZKDGTZHX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the 3-position and a nitro group at the 4-position

Mechanism of Action

Target of Action

Ethyl 3-amino-4-nitrobenzoate, also known as Benzocaine, is primarily targeted towards nerve impulses. It acts as a blocker of these impulses and reduces the permeability of the neuronal membrane to sodium ions . This blocking action is crucial in its role as a local anesthetic .

Mode of Action

The compound interacts with its targets, the nerve impulses, by blocking them. This blocking action is achieved by reducing the permeability of the neuronal membrane to sodium ions . This reduction in permeability inhibits the propagation of the nerve impulse, leading to a numbing effect, which is why it is used as a local anesthetic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By reducing the permeability of the neuronal membrane to sodium ions, it disrupts the normal flow of sodium ions during the nerve impulse conduction. This disruption prevents the propagation of the nerve impulse, leading to a numbing effect .

Pharmacokinetics

Its distribution would be localized, and it would be metabolized and excreted following its use .

Result of Action

The primary result of the action of this compound is a numbing effect at the site of application. By blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions, it prevents the propagation of the nerve impulse, leading to a lack of sensation or numbness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common synthetic route involves the following steps:

    Nitration: The nitration of ethyl benzoate to form ethyl 4-nitrobenzoate.

    Reduction: The reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. Continuous flow systems and optimized reaction conditions are often employed to enhance productivity and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

    Esterification: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C catalyst, tin and hydrochloric acid.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

    Esterification: Acidic or basic conditions for hydrolysis.

Major Products:

Scientific Research Applications

Ethyl 3-amino-4-nitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-amino-4-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the nitro group, used as a local anesthetic.

    Ethyl 3-nitrobenzoate: Lacks the amino group, used in organic synthesis.

    Ethyl 3,4-diaminobenzoate: Contains two amino groups, used in dye synthesis.

Uniqueness: this compound is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-amino-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNPFRZKDGTZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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